Ureido N-Substituent Differentiation: Thiophen-2-yl vs. Phenyl vs. 4-Fluorophenyl vs. 3,4-Dichlorophenyl
The thiophen-2-yl ring at the ureido terminus distinguishes CAS 1171187-78-2 from its 4-fluorophenyl analog (EVT-11378051; C₁₈H₁₅FN₆O₃S₂, MW 446.5) and its 3,4-dichlorophenyl analog (CAS 922665-74-5; C₁₈H₁₄Cl₂N₆O₃S₂, MW 497.37) . Thiophene is a π-excessive heteroaromatic system with a sulfur atom that can act as a hydrogen-bond acceptor and participate in sulfur–π interactions with aromatic residues in protein binding sites, whereas phenyl and halogenated phenyl rings lack this sulfur-mediated interaction capacity. In thiadiazole urea MMP inhibitors, replacing a phenyl ureido substituent with a heterocyclic ureido substituent altered stromelysin-1/gelatinase-A selectivity profiles by factors exceeding 10-fold in computational binding free energy differences [1]. For the target compound, the thiophen-2-yl group also reduces molecular weight (434.51 vs. 446.5–497.37) and eliminates halogen substituents that can engage in halogen bonding or contribute to off-target promiscuity. Direct head-to-head experimental data between these specific analogs are not available in the published literature.
| Evidence Dimension | Ureido N-substituent identity and molecular properties |
|---|---|
| Target Compound Data | Thiophen-2-yl; C₁₆H₁₄N₆O₃S₃; MW 434.51; 0 halogens; 3 sulfur atoms (thiadiazole + thiophene + thioether) |
| Comparator Or Baseline | 4-Fluorophenyl analog: C₁₈H₁₅FN₆O₃S₂; MW 446.5; 1 F, 2 S. 3,4-Dichlorophenyl analog: C₁₈H₁₄Cl₂N₆O₃S₂; MW 497.37; 2 Cl, 2 S |
| Quantified Difference | MW reduction of 12–63 Da (2.7–12.6% lower); 0 halogens vs. 1–2 halogens; distinct H-bond acceptor profile (thiophene S vs. halogen or H only) |
| Conditions | N/A – structural/computational comparison based on molecular formula and published SAR trends |
Why This Matters
The thiophen-2-yl group offers a physically distinct interaction pharmacophore (sulfur-mediated contacts) compared to phenyl or halogenated-phenyl analogs, which may translate into divergent target selectivity profiles; this difference rationalizes procurement of this specific analog when sulfur–π or unique H-bond acceptor interactions are hypothesized to be relevant.
- [1] Rizzo RC, Toba S, Kuntz ID. A molecular basis for the selectivity of thiadiazole urea inhibitors with stromelysin-1 and gelatinase-A from generalized born molecular dynamics simulations. Journal of Medicinal Chemistry. 2004;47(12):3065–3074. doi:10.1021/jm030570k View Source
